Dhodh-IN-18 is a chemical compound that acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidines. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Dihydroorotate dehydrogenase catalyzes the conversion of dihydroorotate to orotate, utilizing quinone as an electron acceptor, making it a target for drug development aimed at modulating cellular proliferation and immune responses .
Dhodh-IN-18 is categorized under the class of dihydroorotate dehydrogenase inhibitors. Its chemical formula is , and it has been assigned the Chemical Abstracts Service number 159170940. The compound is part of ongoing research focused on developing selective inhibitors that can effectively target dihydroorotate dehydrogenase without affecting other metabolic pathways .
The synthesis of Dhodh-IN-18 involves several key steps, typically starting from readily available precursors. The synthetic route may include:
The detailed mechanisms typically involve multiple reaction conditions, including temperature control and solvent choice, to optimize yield and purity .
Dhodh-IN-18 exhibits a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with dihydroorotate dehydrogenase .
Dhodh-IN-18 primarily functions by inhibiting the enzymatic activity of dihydroorotate dehydrogenase through competitive inhibition. The mechanism involves:
Inhibitory effects have been confirmed through various biochemical assays that measure enzyme activity in the presence of Dhodh-IN-18 .
The mechanism by which Dhodh-IN-18 exerts its effects involves:
Research indicates that this inhibition can disrupt signaling pathways associated with tumor growth, making it a promising candidate for cancer therapy .
Dhodh-IN-18 exhibits several notable physical and chemical properties:
These properties influence its formulation into drug delivery systems aimed at maximizing efficacy while minimizing side effects .
Dhodh-IN-18 has potential applications in various fields:
Ongoing studies aim to further elucidate its therapeutic potential and optimize its pharmacological profile for clinical applications .
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This reaction involves the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone to ubiquinol in the mitochondrial electron transport chain (ETC) [1] [5]. Pyrimidine nucleotides serve as essential precursors for DNA/RNA synthesis, phospholipid metabolism, and glycosylation reactions, positioning DHODH as a critical metabolic node for proliferating cells [3] [6].
Cancer cells exhibit heightened dependence on de novo pyrimidine synthesis due to:
Function | Biological Consequence | Therapeutic Implication |
---|---|---|
Catalyzes dihydroorotate → orotate | Commits precursors to UMP synthesis | Depletes pyrimidine pools |
Couples with ETC (Complex III/IV) | Requires functional respiration | Synergy with OXPHOS inhibitors |
Generates mitochondrial ROS | Activates stress signaling pathways | Promotes differentiation over apoptosis |
DHODH inhibition exerts dual antineoplastic and immunomodulatory effects through distinct mechanisms:
Anticancer Effects via Differentiation Induction
In AML, DHODH inhibitors (e.g., ASLAN003) reverse the differentiation block by activating lineage-specific transcription factors (e.g., RUNX1, CEBPA). This triggers terminal myeloid differentiation without requiring p53-dependent apoptosis—a critical advantage for treating chemorefractory disease [1] [9]. Similarly, in MYCN-amplified neuroblastoma, DHODH suppression depletes pyrimidine pools, downregulating MYCN-driven proliferation and impairing tumorigenicity in vivo [4]. The efficacy is further enhanced by combining DHODH inhibitors with nucleoside transport blockers (e.g., dipyridamole), which counteract extracellular uridine-mediated resistance [4] [8].
Immunomodulation in Autoimmune Disorders
T-cell activation relies on de novo pyrimidine synthesis for clonal expansion. DHODH inhibitors deplete intracellular UTP/CTP pools, suppressing T-cell proliferation and cytokine production. This mechanism underpins the clinical use of teriflunomide in multiple sclerosis and leflunomide in rheumatoid arthritis [1] [6] [8].
Disease Model | DHODH Inhibitor | Key Outcome | Reference |
---|---|---|---|
AML (patient-derived) | ASLAN003 | ↑ Granulocytic differentiation; ↓ leukemic stem cells | [9] |
MYCN-neuroblastoma | Brequinar + Dipyridamole | Synergistic tumor growth inhibition | [4] |
Colorectal cancer | MEDS433 | Impaired liver metastasis; ↑ DNA replication stress | [2] |
The evolution of DHODH inhibitors reflects iterative optimization for potency, selectivity, and pharmacokinetics:
First-Generation Inhibitors
Second-Generation and Novel Chemotypes
Recent efforts focus on overcoming limitations of early inhibitors:
Compound Class | Representative | Human DHODH IC₅₀ | Clinical Stage |
---|---|---|---|
Hydroxycoumarins | Leflunomide | 10 µM | Approved (autoimmune) |
Quinoline carboxylic acids | Brequinar | 1–10 nM | Phase II (cancer) |
Triazolopyrimidines | DSM265 | 15 nM | Phase II (malaria) |
Bicyclic heteroaromatics | Dhodh-IN-18 | 0.4 nM | Preclinical |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: